REACTION_SMILES
|
[Br:1][CH2:2][c:3]1[cH:4][c:5]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[n:6][o:7]1.[CH2:13]1[CH2:14][O:15][CH2:16][CH2:17][NH:18]1.[CH2:19]([N:20]([CH2:21][CH3:22])[CH2:23][CH3:24])[CH3:25].[CH3:26][C:27]#[N:28]>>[CH2:2]([c:3]1[cH:4][c:5]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[n:6][o:7]1)[N:18]1[CH2:13][CH2:14][O:15][CH2:16][CH2:17]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1cc(CBr)on1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCN1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)c1cc(CN2CCOCC2)on1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |